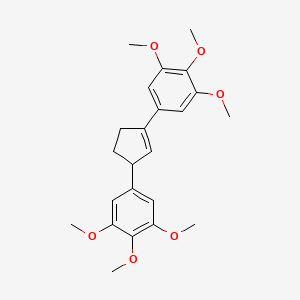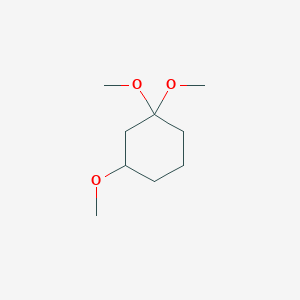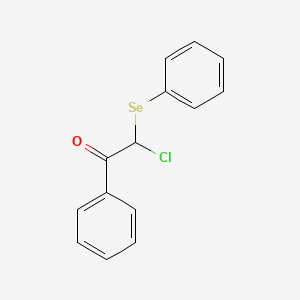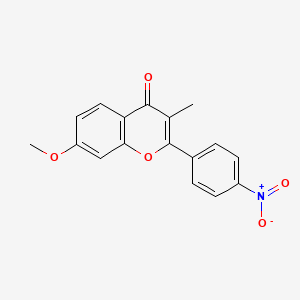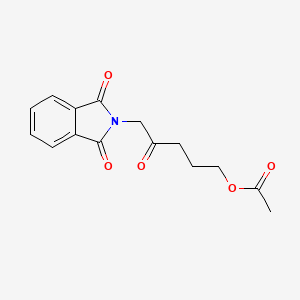
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- is a complex organic compound that belongs to the class of naphthopyrans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can yield a wide range of derivatives with different functional groups.
科学的研究の応用
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 4H-Pyran-4-one
- 2,3-Dihydro-4H-pyran-4-one
- 2-Methyl-4H-naphtho(1,2-b)pyran-4-one
Uniqueness
4H-Naphtho(1,2-b)pyran-4-one, 5,6-dihydro-5,6-dihydroxy-2-phenyl- stands out due to its unique structural features, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications.
特性
| 118014-05-4 | |
分子式 |
C19H14O4 |
分子量 |
306.3 g/mol |
IUPAC名 |
5,6-dihydroxy-2-phenyl-5,6-dihydrobenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H14O4/c20-14-10-15(11-6-2-1-3-7-11)23-19-13-9-5-4-8-12(13)17(21)18(22)16(14)19/h1-10,17-18,21-22H |
InChIキー |
MKRIYILFORRWIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C(C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/no-structure.png)

